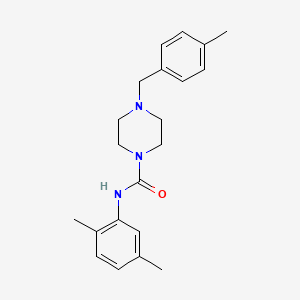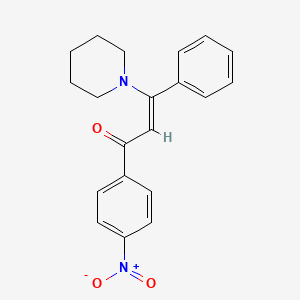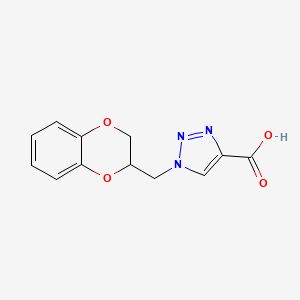![molecular formula C14H16N2O3S2 B5296178 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye and a medication used in various medical applications. It is an odorless, dark green powder that is soluble in water and alcohol. Methylene blue has been used for over a century as a diagnostic tool, stain, and medication.
Wirkmechanismus
Methylene blue works by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO, methylene blue increases the levels of these neurotransmitters, resulting in improved mood and cognitive function. Methylene blue also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and enhance cognitive function. The dye has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. The dye is also stable and has a long shelf life. However, methylene blue has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
Methylene blue has shown significant potential as a therapeutic agent in various medical conditions. Future research could focus on exploring its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The dye could also be studied for its potential in treating cancer and other diseases. Further research could also explore the optimal dosing and administration of methylene blue to maximize its therapeutic potential.
Conclusion:
In conclusion, methylene blue is a synthetic dye and medication that has been extensively studied for its therapeutic potential. It has been used as a diagnostic tool, stain, and medication for over a century. Methylene blue works by inhibiting the activity of MAO, increasing the levels of neurotransmitters in the brain, and acting as an antioxidant. The dye has various biochemical and physiological effects and has shown significant potential as a therapeutic agent. Future research could focus on exploring its potential in treating various medical conditions.
Synthesemethoden
Methylene blue is synthesized by the reaction between N,N-dimethylaniline and benzaldehyde, followed by the oxidation of the resulting leuco base with nitric acid. The final product is obtained by recrystallization from water. The synthesis of methylene blue is a simple and cost-effective process, making it a popular choice for various applications.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been extensively studied for its therapeutic potential in various medical conditions. It has been used as a diagnostic tool for detecting various diseases, including malaria, methemoglobinemia, and Alzheimer's disease. The dye is also used as a stain in histology and microbiology.
Eigenschaften
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(21(2,18)19)12-6-3-5-11(9-12)15-14(17)10-13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBZAGPCQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CS2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)

![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)
